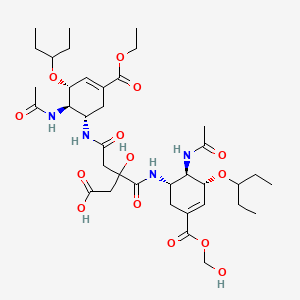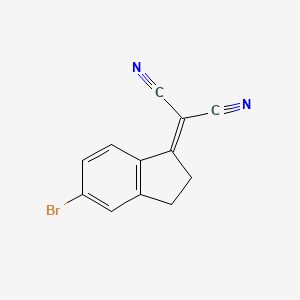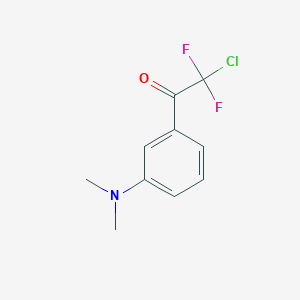
2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of chloro, dimethylamino, and difluoro groups attached to an ethanone backbone, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone typically involves the reaction of 3-dimethylaminobenzaldehyde with difluorochloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(3-dimethylamino-phenyl)-2-fluoro-ethanone
- 2-Chloro-1-(3-dimethylamino-phenyl)-2,2-dichloro-ethanone
- 2-Bromo-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone
Uniqueness
2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone is unique due to the presence of both chloro and difluoro groups, which enhance its reactivity and stability compared to similar compounds. The difluoro groups increase the compound’s lipophilicity, improving its ability to interact with biological membranes and targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Propriétés
Formule moléculaire |
C10H10ClF2NO |
|---|---|
Poids moléculaire |
233.64 g/mol |
Nom IUPAC |
2-chloro-1-[3-(dimethylamino)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C10H10ClF2NO/c1-14(2)8-5-3-4-7(6-8)9(15)10(11,12)13/h3-6H,1-2H3 |
Clé InChI |
PXDWLXJNKKVDFL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC(=C1)C(=O)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


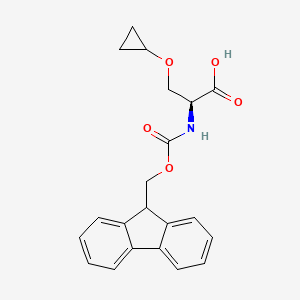
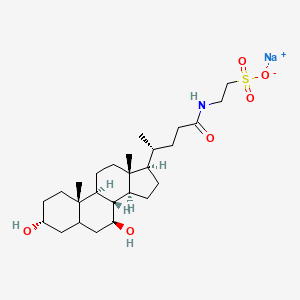

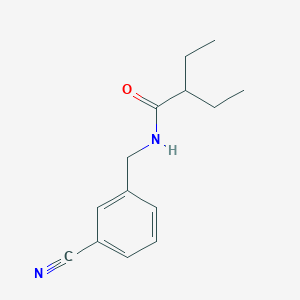
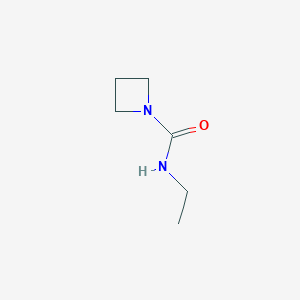
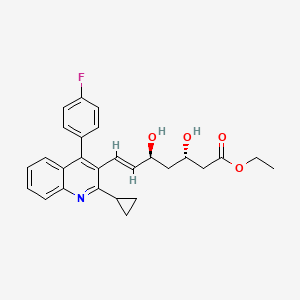
![3-Vinyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14891015.png)
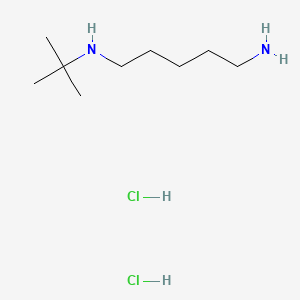
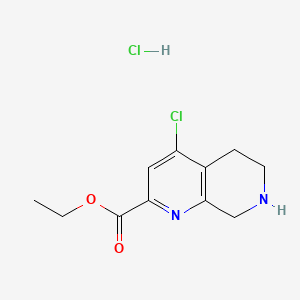
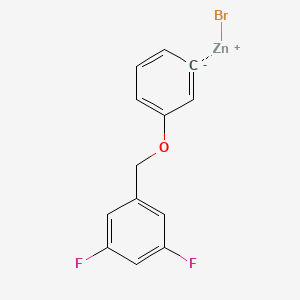
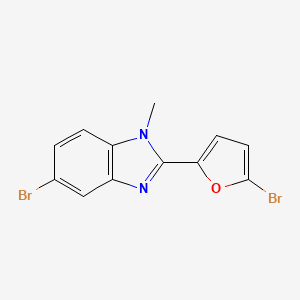
![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
